molecular formula C9H10O3 B3123955 3,6-Dihydroxy-2,4-dimethylbenzaldehyde CAS No. 31404-85-0

3,6-Dihydroxy-2,4-dimethylbenzaldehyde

Cat. No.: B3123955
CAS No.: 31404-85-0
M. Wt: 166.17 g/mol
InChI Key: IHFFJZXRIPFLFN-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2,4-dimethylbenzaldehyde is a synthetic organic compound belonging to the class of dihydroxy benzaldehyde derivatives. Its structure features aldehyde and two phenolic hydroxyl functional groups on a dimethyl-substituted benzene ring, making it a compound of interest in various chemical and pharmaceutical research applications. Research Applications: While specific studies on this exact compound are limited, its structure suggests potential utility in several research areas. Based on its structural similarity to other documented dihydroxy and dimethyl-substituted benzaldehydes, it may serve as a key synthetic intermediate or building block in organic synthesis, particularly for constructing more complex heterocyclic systems or natural product analogs. Related benzaldehyde derivatives have been investigated for their roles as precursors to pharmaceuticals and agrochemicals, and for their potential biological activities. Handling and Usage: This product is provided exclusively for research use in a laboratory setting (RUO - Research Use Only). It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations for chemical substances. The specific physical, chemical, and safety data (e.g., melting point, solubility, toxicity) should be empirically determined by the researcher prior to use.

Properties

IUPAC Name

3,6-dihydroxy-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)6(2)9(5)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFJZXRIPFLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309245
Record name 3,6-dihydroxy-2,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-85-0
Record name NSC211459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dihydroxy-2,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethylbenzaldehyde. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:

    Oxidation of 2,4-dimethylbenzaldehyde:
    • Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
    • Conditions: Acidic medium (e.g., sulfuric acid, H2SO4)
    • Temperature: Elevated temperatures (e.g., 60-80°C)
    • Reaction:

      C9H10O+KMnO4C9H10O3+MnO2+KOH\text{C9H10O} + \text{KMnO4} \rightarrow \text{C9H10O3} + \text{MnO2} + \text{KOH} C9H10O+KMnO4→C9H10O3+MnO2+KOH

Industrial Production Methods

In an industrial setting, the production of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde may involve more efficient and scalable processes. One such method is the catalytic hydroxylation of 2,4-dimethylbenzaldehyde using metal catalysts such as palladium or platinum. This method offers higher yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group to form alcohols.

    Substitution: Electrophilic substitution reactions on the benzene ring, such as nitration and halogenation.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
    • Conditions: Acidic medium, elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
    • Conditions: Mild temperatures, inert atmosphere
  • Substitution

    • Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
    • Conditions: Vary depending on the specific substitution reaction

Major Products Formed

    Oxidation: Formation of 3,6-dihydroxy-2,4-dimethylbenzoic acid

    Reduction: Formation of 3,6-dihydroxy-2,4-dimethylbenzyl alcohol

    Substitution: Formation of nitro or halogenated derivatives of 3,6-dihydroxy-2,4-dimethylbenzaldehyde

Scientific Research Applications

3,6-Dihydroxy-2,4-dimethylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,6-Dihydroxy-2,4-dimethylbenzaldehyde with key analogs in terms of substituents, functional groups, and properties:

Compound Name Substituent Positions Functional Groups Key Properties/Reactions Biological Activity References
3,6-Dihydroxy-2,4-dimethylbenzaldehyde 2,4-Me; 3,6-OH Aldehyde, di-OH, di-Me High hydrogen-bonding capacity; moderate lipophilicity Potential antimicrobial (inferred)
4-Hydroxybenzaldehyde 4-OH Aldehyde, OH High polarity; soluble in polar solvents Antioxidant, anti-inflammatory
4-Hydroxy-3-methoxybenzaldehyde 4-OH; 3-OMe Aldehyde, OH, OMe Moderate lipophilicity; stable ether linkage Antifungal, herbicidal
Caffeic Acid 3,4-OH; propenoic acid Carboxylic acid, di-OH Strong antioxidant; polar due to -COOH Anti-inflammatory, anticancer
3-Fluoro-2,4-dimethylbenzaldehyde 2,4-Me; 3-F Aldehyde, F, Me Electron-withdrawing F; reduced reactivity Synthetic intermediate
Key Observations:
  • Hydroxyl Groups: The para-dihydroxy arrangement (3,6-OH) in the target compound contrasts with the ortho-dihydroxy configuration in caffeic acid (3,4-OH). Ortho-dihydroxy structures are known for superior radical scavenging due to resonance stabilization, whereas para-substituted hydroxyls may offer alternative binding modes in biological systems .
  • Methyl vs. Methoxy groups, however, provide steric bulk and metabolic stability .
  • Fluorinated Analogs : Fluorine at position 3 (as in 3-Fluoro-2,4-dimethylbenzaldehyde) introduces electron-withdrawing effects, reducing aldehyde reactivity in nucleophilic additions compared to the electron-donating hydroxyl groups in the target compound .

Q & A

Q. What strategies stabilize 3,6-Dihydroxy-2,4-dimethylbenzaldehyde against oxidative degradation?

  • Methodology : Antioxidants (e.g., BHT at 0.1% w/w) or storage under nitrogen atmosphere reduce degradation rates. Accelerated stability studies (40°C/75% RH) monitor aldehyde oxidation to carboxylic acids via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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